4-去胺-4-羟基曲美他嗪

描述

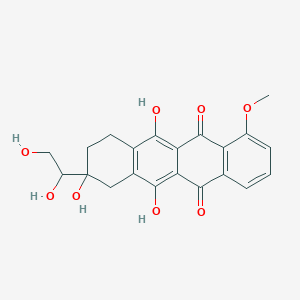

4-Desamine-4-hydroxy triamterene represents a derivative of triamterene, which is known for its diuretic effect. Unlike triamterene, specific derivatives like 4-desamine-4-hydroxy triamterene may exhibit unique pharmacodynamics, including alterations in urine volume and electrolyte excretion without the typical kaliuretic effects of triamterene. The investigation into derivatives with a basic side chain and an additional hydroxyl group in their side chain, namely hydroxy bases, has shown these compounds enhance urine volume and sodium excretion with a stronger antikaliuretic effect compared to unhydroxylated derivatives (Priewer, Spahn, & Mutschler, 1986).

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including condensation and polymerization processes. For example, Schiff bases of melamine synthesized via condensation reactions introduce hydrophilic groups, which are significant for aqueous solubility and compatibility (Kaya & Yildirim, 2009). This methodology may provide insights into synthesizing 4-desamine-4-hydroxy triamterene by incorporating hydroxy groups into the molecule, enhancing its chemical and physical properties.

Molecular Structure Analysis

Investigations into the molecular structure of compounds closely related to 4-desamine-4-hydroxy triamterene, such as melamine derivatives, have shown that the presence of hydroxyl groups and other substituents significantly affects the compound's stability, reactivity, and ability to form supramolecular assemblies. Studies on melamine and α-hydroxycarboxylic acids have highlighted the importance of hydrogen bonding patterns and their physicochemical consequences (Castiñeiras et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of triazine-based polymers, including those derived from triamterene, is complex, influenced by their solubility in organic solvents and their ability to undergo reactions such as matrix-assisted laser desorption/ionization (MALDI-MS) (Braun, Ghahary, & Pasch, 1996). Such studies provide a foundation for understanding the chemical behavior of 4-desamine-4-hydroxy triamterene in biological and pharmaceutical contexts.

Physical Properties Analysis

The physical properties of compounds similar to 4-desamine-4-hydroxy triamterene, such as thermal stability and electrical conductivity, have been explored through the synthesis and characterization of graft copolymers of melamine. These studies reveal that the introduction of hydroxyphenyl groups into the molecular structure can enhance the material's thermal stability and electrical conductivity, indicating potential avenues for the application of 4-desamine-4-hydroxy triamterene in various fields (I. Kaya & M. Yildirim, 2009).

Chemical Properties Analysis

The chemical properties of 4-desamine-4-hydroxy triamterene can be inferred from studies on related compounds, such as the synthesis and characterization of novel Schiff bases of melamine. These studies highlight the role of hydroxyl groups and other substituents in affecting the compound's solubility, reactivity, and interaction with biological molecules (Kaya & Yildirim, 2009).

科学研究应用

代谢和药代动力学

4-去胺-4-羟基曲美他嗪作为曲美他嗪的衍生物,参与各种代谢和药代动力学过程。研究表明,曲美他嗪在肝脏中广泛代谢,口服后有显着的首过效应。例如,在肝硬化患者中,长期服用曲美他嗪会导致血浆水平显着升高,但这些变化不会显着影响利尿反应的幅度 (Mt 和 Villeneuve,1988 年)。此外,曲美他嗪的限速生物转化是由细胞色素 P450 酶 CYP1A2 介导的,该酶在其羟基化过程中起着至关重要的作用 (Fuhr 等人,2005 年)。

药效学

曲美他嗪及其衍生物(包括 4-去胺-4-羟基曲美他嗪)的药效学一直是研究的主题。曲美他嗪衍生物已被研究其对尿量和电解质排泄的影响,结果表明碱性衍生物会增加尿量和钠排泄。羟基碱表现出比未羟基化衍生物更强的抗钾利尿作用,突出了羟基在其化学结构中的重要性 (Priewer、Spahn 和 Mutschler,1986 年)。

药物代谢和排泄

对曲美他嗪代谢和排泄的研究为其衍生物(包括 4-去胺-4-羟基曲美他嗪)的行为提供了见解。已经注意到药物命运的变化,例如吸收、结合和消除。该药物在胆汁和尿液中排泄,口服和静脉注射后会迅速广泛地代谢 (Pruitt、Winkel 和 Dayton,1977 年)。

传感器开发

已经开发出用于检测和定量曲美他嗪的创新传感器,这些传感器有可能应用于其衍生物。已经引入了一种基于修饰有碳纳米管和还原氧化石墨烯的玻碳电极的传感器,用于曲美他嗪的电化学测定,展示了先进分析技术在药物分析中的可能性 (Karimi、Gholivand 和 Amiri,2019 年)。

药物相互作用

对曲美他嗪与其他药物相互作用的研究提供了有价值的信息。例如,一项研究检查了与曲美他嗪联合使用时氢氯噻嗪的降血压作用,表明药物相互作用如何影响治疗效果 (Tu 等人,2015 年)。

未来方向

属性

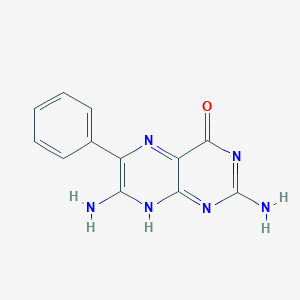

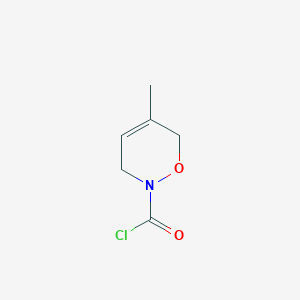

IUPAC Name |

2,7-diamino-6-phenyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O/c13-9-7(6-4-2-1-3-5-6)15-8-10(16-9)17-12(14)18-11(8)19/h1-5H,(H5,13,14,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZYJMZMGMKNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C2N)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172990 | |

| Record name | 4-Desamine-4-hydroxy triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Desamine-4-hydroxy triamterene | |

CAS RN |

19375-89-4 | |

| Record name | 4-Desamine-4-hydroxy triamterene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019375894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Desamine-4-hydroxy triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-DIAMINO-6-PHENYL-4-PTERIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ROE0D6VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)